N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide
Description
N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to a propan-2-yl chain, which is further connected to a dimethylpyrimidine carboxamide moiety.
Properties
IUPAC Name |
N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-10-12(9-18-11(2)19-10)15(21)20-16(3,4)13-7-5-6-8-14(13)17/h5-9H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEAPXMJSBFATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC(C)(C)C2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable phenyl precursor, followed by alkylation to introduce the propan-2-yl group. The resulting intermediate is then subjected to a series of reactions to form the dimethylpyrimidine carboxamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-bromophenyl)propan-2-yl]-2-chloroacetamide
- N-[2-(2-bromophenyl)propan-2-yl]-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-[2-(2-bromophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
